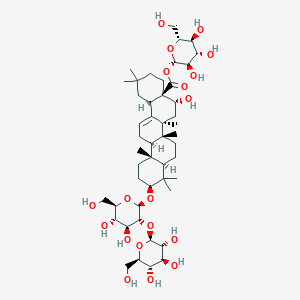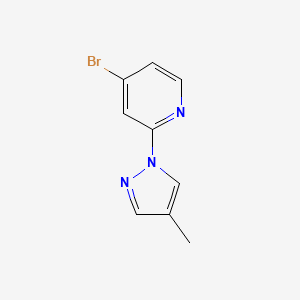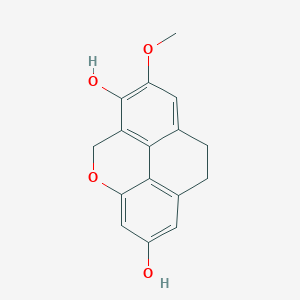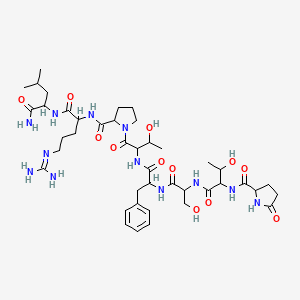![molecular formula C20H26N6O3 B12302528 1-butyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-7-methoxy-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12302528.png)
1-butyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-7-methoxy-1H-benzo[d]imidazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-7-methoxy-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-7-methoxy-1H-benzo[d]imidazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and benzimidazole intermediates, followed by their coupling under specific conditions.
-
Preparation of Pyrazole Intermediate:
Starting Materials: 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid and appropriate amines.
Reaction Conditions: The carboxylic acid is activated using coupling agents like EDCI or DCC, followed by reaction with the amine to form the amide bond.
-
Preparation of Benzimidazole Intermediate:
Starting Materials: 2-nitroaniline and appropriate aldehydes.
Reaction Conditions: The nitroaniline undergoes cyclization with the aldehyde in the presence of a catalyst like polyphosphoric acid (PPA) to form the benzimidazole ring.
-
Coupling of Intermediates:
Reaction Conditions: The pyrazole and benzimidazole intermediates are coupled using a suitable coupling agent under controlled temperature and pH conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound would involve scaling up the above synthetic routes using continuous flow reactors and optimizing reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like HPLC would be essential for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) in the benzimidazole ring, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring, where halogen atoms can be replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like KMnO₄ or H₂O₂ under acidic conditions.
Reduction: Reagents like NaBH₄ or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Aminated derivatives.
Substitution: Substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
1-Butyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-7-methoxy-1H-benzo[d]imidazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory, antimicrobial, or anticancer agent.
Organic Synthesis: It can serve as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and as a component in advanced materials.
Mecanismo De Acción
The mechanism of action of 1-butyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-7-methoxy-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways like NF-κB, MAPK, or PI3K/Akt, leading to its therapeutic effects.
Comparación Con Compuestos Similares
1-Butyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-1H-benzo[d]imidazole-5-carboxamide: Similar structure but lacks the methoxy group.
1-Butyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-7-hydroxy-1H-benzo[d]imidazole-5-carboxamide: Similar structure but has a hydroxyl group instead of a methoxy group.
Uniqueness: The presence of the methoxy group in 1-butyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-7-methoxy-1H-benzo[d]imidazole-5-carboxamide enhances its electronic properties and may contribute to its unique biological activities compared to its analogs.
Propiedades
Fórmula molecular |
C20H26N6O3 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
1-butyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide |
InChI |
InChI=1S/C20H26N6O3/c1-5-7-8-25-17-14(10-13(18(21)27)11-16(17)29-4)22-20(25)23-19(28)15-9-12(3)24-26(15)6-2/h9-11H,5-8H2,1-4H3,(H2,21,27)(H,22,23,28) |
Clave InChI |
DXHHTBFTEXRKKB-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C2=C(C=C(C=C2OC)C(=O)N)N=C1NC(=O)C3=CC(=NN3CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 3-((2-([1,1'-biphenyl]-4-yl)ethyl)amino)propanoate](/img/structure/B12302460.png)



![2-[4,5-Dihydroxy-2-[[3-hydroxy-6-methoxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12302483.png)
![D-Glucitol,1,5-anhydro-1-C-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]-,tetraacetate, (1S)-](/img/structure/B12302492.png)




